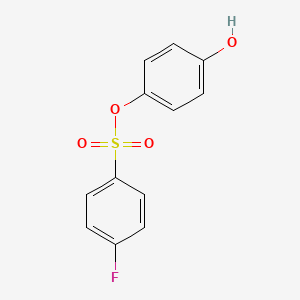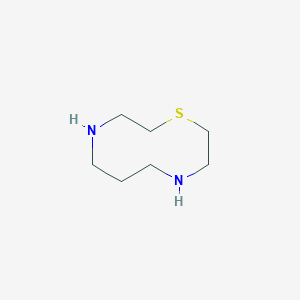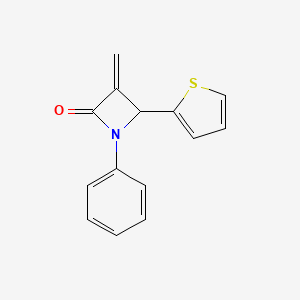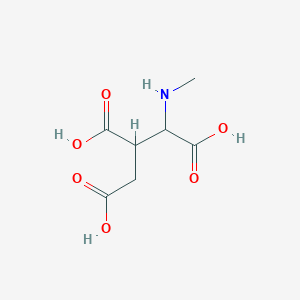
1-(Methylamino)propane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)propane-1,2,3-tricarboxylic acid is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid
Industrial Production Methods: The industrial production of this compound typically involves the use of solid acid catalysts and hydrogenation processes. For example, a sequential one-pot dehydration-hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst can yield high amounts of the compound under mild reaction conditions .
化学反応の分析
Types of Reactions: 1-(Methylamino)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the reagents and conditions used.
科学的研究の応用
1-(Methylamino)propane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: The compound is used in the production of high-value plasticizers and other industrial chemicals.
作用機序
1-(Methylamino)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase . This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid. The compound binds to aconitase, lacking the hydroxyl group necessary for the enzyme to complete the reaction, thus halting the cycle .
類似化合物との比較
Citric Acid: Similar in structure but contains a hydroxyl group that allows it to participate fully in the Krebs cycle.
Aconitic Acid: An intermediate in the Krebs cycle, similar in structure but with different functional groups.
Isocitric Acid: Another intermediate in the Krebs cycle, differing in the arrangement of carboxyl and hydroxyl groups.
Uniqueness: 1-(Methylamino)propane-1,2,3-tricarboxylic acid is unique due to its specific inhibition of aconitase, which distinguishes it from other tricarboxylic acids that participate in the Krebs cycle .
特性
CAS番号 |
185306-35-8 |
|---|---|
分子式 |
C7H11NO6 |
分子量 |
205.17 g/mol |
IUPAC名 |
1-(methylamino)propane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11NO6/c1-8-5(7(13)14)3(6(11)12)2-4(9)10/h3,5,8H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChIキー |
CSHIJZRQFBFWPH-UHFFFAOYSA-N |
正規SMILES |
CNC(C(CC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

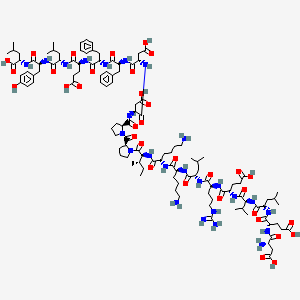

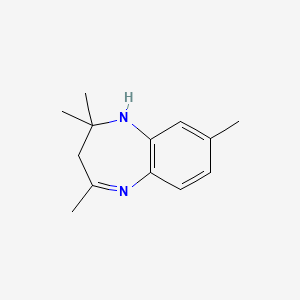
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

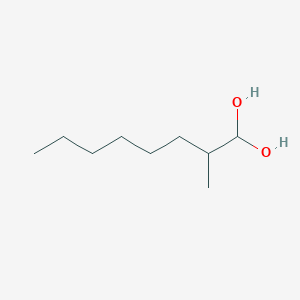
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

